![molecular formula C12H10O2 B14131280 3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14131280.png)
3,4-dihydrodibenzo[b,d]furan-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydrodibenzo[b,d]furan-1(2H)-one is an organic compound that belongs to the class of dibenzofurans. This compound is characterized by a fused ring system consisting of two benzene rings and a furan ring, with a ketone group at the 1-position. It is a versatile intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydrodibenzo[b,d]furan-1(2H)-one can be achieved through several methods. One common approach involves the palladium-catalyzed reaction of 1,2-dihalobenzenes with 1,3-cyclohexanediones. This reaction proceeds under mild conditions and exhibits good functional group tolerance, yielding the desired product in moderate to excellent yields (55-90%) through a tandem N-H activation/C-C cleavage process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalability and functional group tolerance of the synthetic routes mentioned above suggest that these methods could be adapted for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydrodibenzo[b,d]furan-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or quinones, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydrodibenzo[b,d]furan-1(2H)-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Wirkmechanismus
The mechanism of action of 3,4-dihydrodibenzo[b,d]furan-1(2H)-one and its derivatives involves interactions with various molecular targets and pathways. For instance, in OLEDs, the compound acts as a hole-blocking material, enhancing the efficiency and lifespan of the devices by stabilizing the hole-blocking layer morphology and preventing charge recombination .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzo[b,d]furan: A parent compound with similar structural features but lacking the ketone group.
Dibenzo[b,d]thiophene: Similar to dibenzofuran but with a sulfur atom replacing the oxygen in the furan ring.
Phomodione: A derivative with additional functional groups, exhibiting antimicrobial activity.
Uniqueness
3,4-Dihydrodibenzo[b,d]furan-1(2H)-one is unique due to its specific ring structure and the presence of the ketone group, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C12H10O2 |
|---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
3,4-dihydro-2H-dibenzofuran-1-one |
InChI |
InChI=1S/C12H10O2/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-2,4,6H,3,5,7H2 |
InChI-Schlüssel |
AVGBRRURGOWLFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C(=O)C1)C3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-[(3S,3aR,6aS)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]benzoate](/img/structure/B14131202.png)

![3-[7-[[2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-propylsulfinyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14131214.png)
![N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate](/img/structure/B14131217.png)
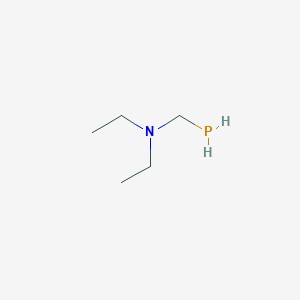
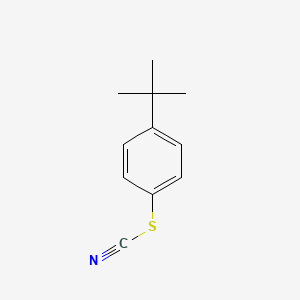
![7-Bromo-2-hydroxy-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14131244.png)
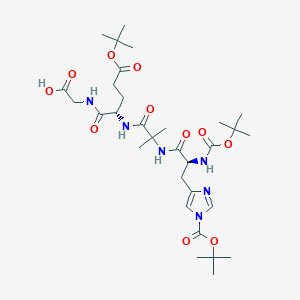
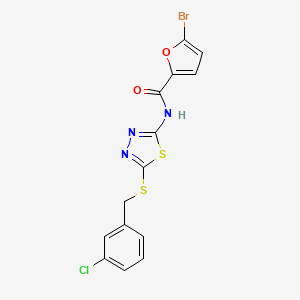
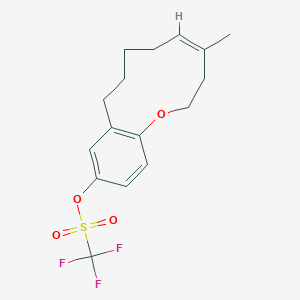
![tert-butyl[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]carbamate](/img/structure/B14131264.png)
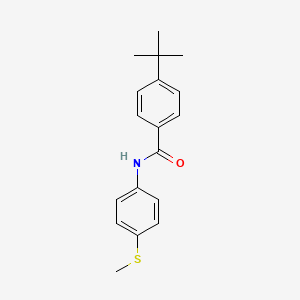

![(13S,14R)-3-hydroxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one](/img/structure/B14131282.png)
